1-(4-Nitrophenyl)guanidine nitrate
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Overview
Description
1-(4-Nitrophenyl)guanidine nitrate is an organic compound with the molecular formula C7H9N5O5 It is a derivative of guanidine, featuring a nitrophenyl group attached to the guanidine moiety
Mechanism of Action
Target of Action
Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Mode of Action
For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Biochemical Pathways
Guanidines are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight is 24318 , which could influence its bioavailability.
Result of Action
Guanidines, in general, play key roles in various biological functions .
Action Environment
A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)guanidine nitrate can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with cyanamide, followed by nitration. The reaction typically involves:
Step 1: Reaction of 4-nitroaniline with cyanamide in the presence of a base to form 1-(4-nitrophenyl)guanidine.
Step 2: Nitration of the resulting 1-(4-nitrophenyl)guanidine using nitric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 1-(4-aminophenyl)guanidine nitrate.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)guanidine nitrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its guanidine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Aminophenyl)guanidine nitrate: Similar structure but with an amino group instead of a nitro group.
1-(4-Methylphenyl)guanidine nitrate: Similar structure but with a methyl group instead of a nitro group.
1-(4-Chlorophenyl)guanidine nitrate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(4-Nitrophenyl)guanidine nitrate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the nitro group may enhance the compound’s biological activity compared to its analogs .
Properties
IUPAC Name |
nitric acid;2-(4-nitrophenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYYGKJQOLCPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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